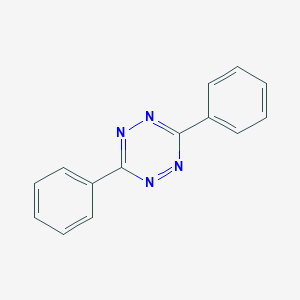![molecular formula C26H24N2O B188359 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl- CAS No. 33895-69-1](/img/structure/B188359.png)
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] is a synthetic compound that is widely used in scientific research. This compound is also known as bis(4-methoxybenzylidene)-2-methylindoline and is classified as an indole derivative. The compound is synthesized using a simple and efficient method and has several applications in scientific research.
Wirkmechanismus
The mechanism of action of 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] is not fully understood. However, it is believed that the compound interacts with metal ions through the formation of chelate complexes. The compound has also been shown to generate singlet oxygen upon irradiation, which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] has been shown to have several biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells through the generation of singlet oxygen. Additionally, the compound has been shown to have antioxidant properties and can scavenge free radicals. The compound has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] has several advantages for lab experiments. The compound is easy to synthesize and is readily available. The compound is also stable and can be stored for long periods of time. However, the compound has some limitations. The compound is not very soluble in water, which can limit its use in aqueous environments. Additionally, the compound can be toxic in high concentrations, which can limit its use in biological systems.
Zukünftige Richtungen
There are several future directions for the use of 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] in scientific research. One potential direction is the use of the compound as a photosensitizer in photodynamic therapy for the treatment of cancer. Another potential direction is the use of the compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the compound could be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Conclusion
In conclusion, 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] is a synthetic compound that has several applications in scientific research. The compound is easy to synthesize and has several advantages for lab experiments. The compound has been shown to have several biochemical and physiological effects and has several potential future directions for use in scientific research.
Synthesemethoden
The synthesis of 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] is a simple and efficient process. The compound is synthesized using a one-pot reaction between 2-methylindole and 4-methoxybenzaldehyde in the presence of a catalytic amount of acetic acid. The reaction is carried out at room temperature and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] has several applications in scientific research. The compound is commonly used as a fluorescent probe for the detection of metal ions such as copper and iron. The compound has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, the compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
33895-69-1 |
|---|---|
Produktname |
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl- |
Molekularformel |
C26H24N2O |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
3-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C26H24N2O/c1-16-24(20-8-4-6-10-22(20)27-16)26(18-12-14-19(29-3)15-13-18)25-17(2)28-23-11-7-5-9-21(23)25/h4-15,26-28H,1-3H3 |
InChI-Schlüssel |
BCOAQHQEKHGLOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)C4=C(NC5=CC=CC=C54)C |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)C4=C(NC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



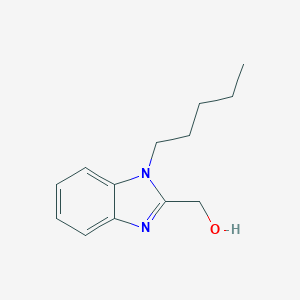
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)

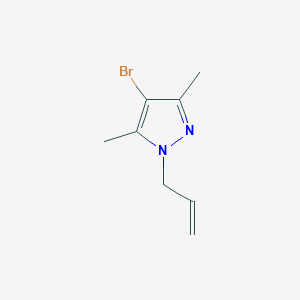
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
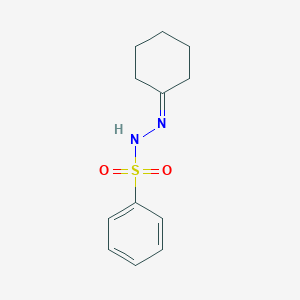
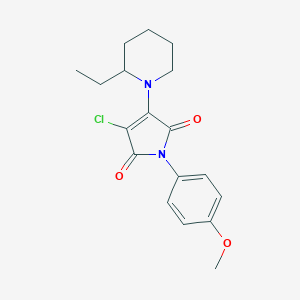

![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
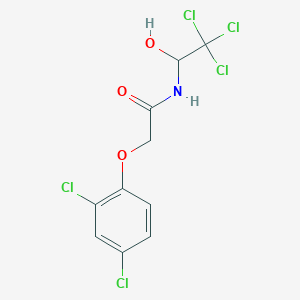
![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
